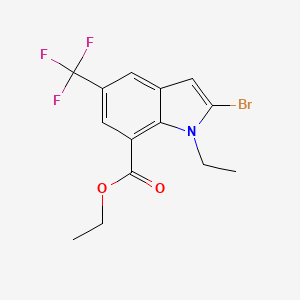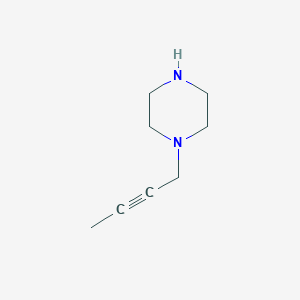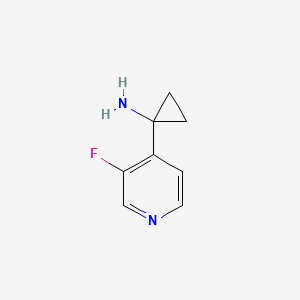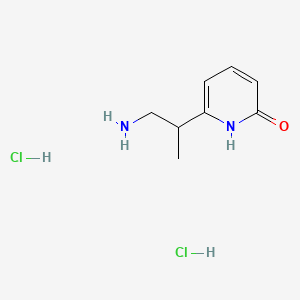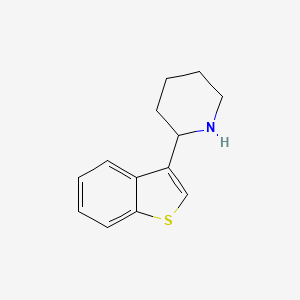
2-(1-Benzothiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-3-yl)piperidine is a compound that consists of a piperidine ring attached to a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and benzothiophene structures in a single molecule provides unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method involves the Pictet-Spengler reaction, where 2-(1-benzothiophen-3-yl)ethylamines are cyclized with formaldehyde in concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzothiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzothiophen-3-yl)piperidine is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The piperidine ring can interact with neurotransmitter receptors, while the benzothiophene moiety may modulate enzyme activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: This compound has a similar structure but with a cyclohexyl group instead of a piperidine ring.
1-[1-(1-Benzothiophen-2-yl)cycloheptyl]piperidine: Similar structure with a cycloheptyl group.
Uniqueness
2-(1-Benzothiophen-3-yl)piperidine is unique due to the specific combination of the piperidine ring and benzothiophene moiety. This combination provides distinct chemical and biological properties that are not present in other similar compounds. The presence of the piperidine ring allows for interactions with neurotransmitter receptors, while the benzothiophene moiety can modulate enzyme activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H15NS |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-2-7-13-10(5-1)11(9-15-13)12-6-3-4-8-14-12/h1-2,5,7,9,12,14H,3-4,6,8H2 |
Clave InChI |
PWJFUNNDKMJJHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



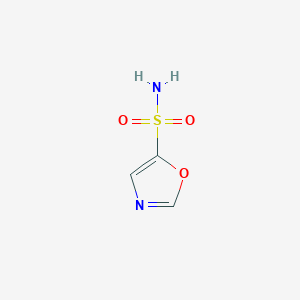

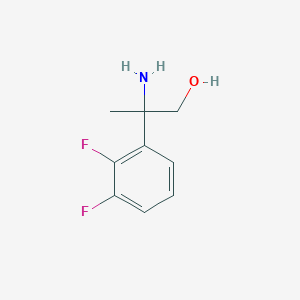
![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)


